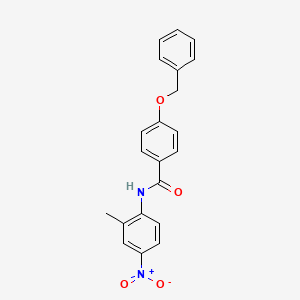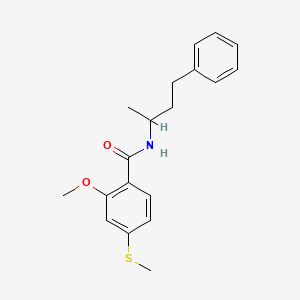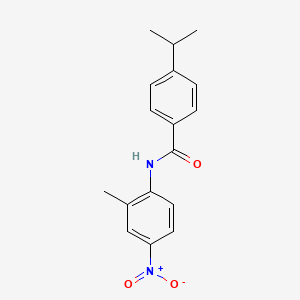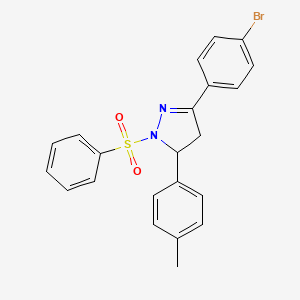
4-(benzyloxy)-N-(2-methyl-4-nitrophenyl)benzamide
描述
4-(benzyloxy)-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly known as BON and is a member of the benzamide family. The chemical structure of BON consists of a benzene ring attached to a benzamide group, which is further substituted with a benzyloxy and a nitro group.
科学研究应用
BON has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, BON has been evaluated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. BON has also been studied for its potential use as a fluorescent probe for detecting metal ions. In catalysis, BON has been used as a ligand for various metal catalysts, and its use has resulted in improved catalytic activity.
作用机制
The mechanism of action of BON is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. BON has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. By inhibiting the activity of these enzymes, BON may be able to alter the expression of certain genes, which could lead to its anti-cancer properties.
Biochemical and Physiological Effects:
BON has been shown to have both biochemical and physiological effects on the body. In biochemical studies, BON has been shown to inhibit the activity of certain enzymes, as mentioned above. In physiological studies, BON has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. BON has also been shown to have anti-inflammatory properties, which could be useful in treating certain diseases.
实验室实验的优点和局限性
BON has several advantages for use in lab experiments. It is readily available in large quantities, and its synthesis method is well-established. BON is also stable under a wide range of conditions, which makes it easy to handle and store. However, BON also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
未来方向
There are several future directions for research on BON. One area of research could be to further investigate its anti-cancer properties and determine its potential use in cancer therapy. Another area of research could be to explore its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on various enzymes in the body.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-13-18(23(25)26)9-12-20(15)22-21(24)17-7-10-19(11-8-17)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJKIQNPYDPCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2-[4-(anilinocarbonothioyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3981889.png)
![3,5-dimethyl-1-[(phenylthio)acetyl]piperidine](/img/structure/B3981895.png)

![methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B3981904.png)
![2-[(3-fluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3981911.png)

acetic acid](/img/structure/B3981930.png)
![2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3981931.png)
![2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3981977.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B3981981.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3981982.png)
![4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)